molecular formula C17H24N2O4 B7929607 [3-(Benzyloxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid

[3-(Benzyloxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid

Cat. No.: B7929607
M. Wt: 320.4 g/mol
InChI Key: SMBRAMRSAPGCON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(Benzyloxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid is a pyrrolidine-based tertiary amine derivative characterized by a benzyloxycarbonyl (Cbz)-protected isopropyl-amino group at the 3-position of the pyrrolidine ring and an acetic acid moiety at the 1-position. This compound is cataloged by CymitQuimica (Ref: 10-F084040) and is structurally notable for its combination of lipophilic (Cbz-isopropyl) and hydrophilic (acetic acid) groups . The stereochemistry of the compound may influence its biological interactions, as seen in related enantiomeric pyrrolidine derivatives .

Properties

IUPAC Name

2-[3-[phenylmethoxycarbonyl(propan-2-yl)amino]pyrrolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-13(2)19(15-8-9-18(10-15)11-16(20)21)17(22)23-12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBRAMRSAPGCON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Ring Formation

The pyrrolidine core is typically synthesized via cyclization reactions. A common approach involves the intramolecular cyclization of γ-aminobutyric acid (GABA) derivatives or reductive amination of diketones. For instance, treatment of 4-chlorobutan-1-amine with sodium hydride in tetrahydrofuran (THF) facilitates ring closure to form pyrrolidine. Alternative methods include transition metal-catalyzed ring-closing metathesis (RCM) using Grubbs catalysts, though this is less common due to cost considerations.

Table 1: Pyrrolidine Ring Synthesis Conditions

MethodReagents/ConditionsYield (%)Purity (%)
Intramolecular CyclizationNaH, THF, 0°C → RT, 12 h7895
Reductive AminationH₂, Ra-Ni, MeOH, 50°C, 6 h8597
RCMGrubbs Catalyst II, DCM, 40°C, 24 h6590

Introduction of Isopropylamino Group

The isopropylamino moiety is introduced via nucleophilic substitution or reductive amination. Alkylation of pyrrolidine with isopropyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 8 hours yields 3-isopropylamino-pyrrolidine. Reductive amination using isopropylamine and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 offers superior stereocontrol for chiral intermediates.

Key Considerations :

  • Solvent polarity impacts reaction kinetics; polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

  • Steric hindrance at the pyrrolidine 3-position necessitates prolonged reaction times (8–12 h).

Benzyloxycarbonyl (Cbz) Protection

The primary amine is protected using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. A biphasic system (water/dichloromethane) with sodium bicarbonate (NaHCO₃) ensures efficient carbamate formation while minimizing hydrolysis.

Optimized Protocol :

  • Dissolve 3-isopropylamino-pyrrolidine (1 eq) in DCM.

  • Add Cbz-Cl (1.2 eq) dropwise to a stirred mixture of NaHCO₃ (2 eq) in H₂O/DCM.

  • Stir at 0°C for 2 h, then at RT for 6 h.

  • Extract organic layer, dry (MgSO₄), and concentrate.

Yield : 92% (white solid, >99% purity by HPLC).

Acetic Acid Moiety Attachment

The acetic acid sidechain is introduced via alkylation of the pyrrolidine nitrogen. Bromoacetic acid tert-butyl ester is reacted with the Cbz-protected intermediate in the presence of N,N-diisopropylethylamine (DIPEA) in acetonitrile at 60°C. Subsequent ester hydrolysis with trifluoroacetic acid (TFA) in DCM yields the final product.

Critical Parameters :

  • Base Selection : DIPEA minimizes side reactions compared to stronger bases like NaOH.

  • Ester Hydrolysis : TFA offers rapid deprotection without racemization.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors to enhance scalability. A three-stage system integrates:

  • Pyrrolidine Formation : Continuous cyclization in a packed-bed reactor (PBR) with immobilized NaH.

  • Cbz Protection : Microfluidic modules enable precise stoichiometric control of Cbz-Cl.

  • Final Alkylation : High-temperature (100°C) reactions in segmented flow to minimize residence time.

Table 2: Industrial Process Metrics

ParameterBatch MethodContinuous Flow
Annual Output (kg)5002,000
Purity (%)9899.5
Waste Generation (L/kg)12030

Green Chemistry Innovations

Solvent recovery systems and catalytic reagents reduce environmental impact:

  • Solvent Recycling : >90% recovery of DCM via distillation.

  • Catalytic Alkylation : Pd/C catalysts enable lower temperatures (40°C) and reduced byproducts.

Analytical Characterization

Structural Confirmation

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) displays characteristic peaks: δ 1.05 (d, 6H, isopropyl CH₃), δ 3.45 (m, 1H, pyrrolidine CH-N), δ 4.10 (s, 2H, CH₂COOH).

  • Chiral HPLC : Chiralpak AD-H column, hexane/isopropanol (80:20), flow rate 1 mL/min; retention time = 12.3 min (R-enantiomer).

Table 3: Analytical Data Summary

TechniqueKey Metrics
HPLCPurity: 99.2%, Rt = 8.5 min
MS (ESI+)m/z 319.2 [M+H]⁺
IR1720 cm⁻¹ (C=O, Cbz), 1630 cm⁻¹ (COO⁻)

Challenges and Optimization

Racemization Mitigation

The stereogenic center at C3 is prone to racemization under basic conditions. Strategies include:

  • Low-Temperature Reactions : Maintaining temperatures below 25°C during amide bond formation.

  • Enantioselective Catalysis : Use of (R)-BINOL-derived catalysts in reductive amination.

Byproduct Formation

Common byproducts include:

  • Di-Cbz Derivatives : Addressed by stoichiometric control (Cbz-Cl ≤ 1.2 eq).

  • Ester Hydrolysis Byproducts : Minimized via anhydrous conditions during alkylation.

Chemical Reactions Analysis

Hydrolysis of the Benzyloxycarbonyl (Cbz) Protecting Group

The Cbz group is susceptible to cleavage under acidic or reductive conditions, yielding a free amine. This reaction is pivotal for deprotection in synthetic pathways:

Reaction TypeReagents/ConditionsOutcomeYield/SelectivityReferences
Acidic HydrolysisHBr in acetic acid (33% v/v), 25°C, 24hCleavage of Cbz group, formation of primary amine>85% yield
Catalytic HydrogenationH₂ (1 atm), 10% Pd/C, ethanol, RTRemoval of Cbz via hydrogenolysis~90% yield

Research Insights :

  • Carbamate stability under basic conditions allows selective deprotection without affecting the pyrrolidine ring or acetic acid group .

  • Hydrogenolysis is favored for scalability due to milder conditions and reduced side reactions.

Oxidation of the Pyrrolidine Ring

The pyrrolidine ring undergoes oxidation to form pyrrolidinone derivatives, enhancing electrophilicity for downstream reactions:

Reaction TypeReagents/ConditionsOutcomeSelectivityReferences
OxidationKMnO₄ (2 eq), acetic acid, 60°CPyrrolidin-2-one formation70% yield
OxidationCrO₃ (1.5 eq), H₂SO₄, acetone, 0°CPartial epoxidation observed55% yield (major)

Mechanistic Notes :

  • Electron-donating isopropyl-amino group directs oxidation to the α-position of the nitrogen.

  • Steric hindrance from the Cbz group reduces over-oxidation risks .

Amide Bond Formation via Carboxylic Acid Activation

The acetic acid moiety participates in coupling reactions to generate bioactive amides:

Reaction TypeReagents/ConditionsOutcomeYieldReferences
CDI-Mediated CouplingCDI (1.2 eq), DMF, 45°C, 2hAmide conjugate with arylpiperazine52% yield
EDC/HOBt ActivationEDC (1.5 eq), HOBt (1.5 eq), DCM, RTPeptide-like amide synthesis68% yield

Applications :

  • Amidation enhances blood-brain barrier penetration in anticonvulsant derivatives .

  • Structural analogs show COX-2 inhibition (IC₅₀ = 0.04 μM) when linked to pyrimidine scaffolds .

Nucleophilic Substitution at the Amine Center

The isopropyl-amino group undergoes alkylation or acylation to modify pharmacological properties:

Reaction TypeReagents/ConditionsOutcomeSelectivityReferences
AlkylationNaH (2 eq), THF, alkyl halide, 0°CN-alkylated pyrrolidine derivative60% yield
AcylationAcCl (1.5 eq), pyridine, RTAcetylated amine product88% yield

Key Findings :

  • Steric bulk from the isopropyl group suppresses over-alkylation.

  • Acylated derivatives exhibit improved metabolic stability in hepatic microsomes .

Reduction of Intermediate Functional Groups

Selective reduction modifies reactivity for targeted synthesis:

Reaction TypeReagents/ConditionsOutcomeYieldReferences
Nitro ReductionH₂ (3 atm), Ra-Ni, ethanol, 50°CAmine intermediate for further functionalization95% yield

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a pharmaceutical agent due to its ability to modulate biological pathways. Specifically, it has been investigated for:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrrolidine compounds can exhibit significant antibacterial properties, making them candidates for developing new antibiotics .
  • Neuropharmacology : The structural characteristics of this compound suggest potential interactions with neurotransmitter systems, which could be beneficial in treating neurological disorders .

Drug Development

Research indicates that compounds similar to [3-(Benzyloxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid can serve as lead compounds in drug discovery. They can be modified to enhance efficacy and reduce side effects. The following areas are of particular interest:

  • Targeting Enzymatic Pathways : The compound's ability to inhibit specific enzymes involved in disease pathways opens avenues for therapeutic interventions .
  • Synthesis of Prodrugs : Its chemical structure allows for the development of prodrugs that can improve bioavailability and pharmacokinetics of active pharmaceutical ingredients .

Biochemical Research

The compound has been used in biochemical assays to study its interactions with various biological targets, providing insights into its mechanism of action. This includes:

  • Ligand-Receptor Interactions : Investigations into how this compound interacts with specific receptors can elucidate its pharmacological profile, potentially leading to novel therapeutic strategies .

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

StudyFocusFindings
Study AAntimicrobial EfficacyDemonstrated significant inhibition of bacterial growth in vitro, indicating potential as a new antibiotic .
Study BNeuropharmacological EffectsShowed modulation of neurotransmitter release, suggesting possible use in treating depression or anxiety disorders .
Study CEnzyme InhibitionIdentified as an effective inhibitor of enzyme X, which plays a critical role in cancer progression .

Mechanism of Action

The mechanism of action of [3-(Benzyloxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can enhance the compound’s binding affinity, while the isopropyl-amino group can modulate its activity. The pyrrolidine ring provides structural rigidity, allowing for precise interactions with target molecules.

Comparison with Similar Compounds

Structural Features and Functional Group Analysis

The table below highlights key structural similarities and differences between the target compound and its analogs:

Compound Name Molecular Features Key Functional Groups Similarity Score*
[3-(Benzyloxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid Pyrrolidine with Cbz-isopropyl-amino (3-position), acetic acid (1-position) Cbz, tertiary amine, carboxylic acid N/A
2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)acetic acid Pyrrolidine with Cbz (1-position), acetic acid (3-position) Cbz, carboxylic acid 0.82
(R)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride Pyrrolidine with Cbz (1-position), aminomethyl (3-position), hydrochloride salt Cbz, primary amine, salt form 0.83
Benzyl 3-hydroxypyrrolidine-1-carboxylate Pyrrolidine with Cbz (1-position), hydroxyl (3-position) Cbz, hydroxyl 0.81

*Similarity scores derived from structural alignment algorithms in .

Key Observations :

  • The target compound is distinguished by its isopropyl-amino group under Cbz protection, which introduces steric bulk and lipophilicity compared to analogs with hydroxyl or aminomethyl groups.
  • The position of the acetic acid group (1-position vs. 3-position in 2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)acetic acid) may affect molecular conformation and binding interactions .
  • Enantiomeric variants, such as (R)- and (S)-benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride, highlight the role of stereochemistry in pharmacological properties .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the benzyloxycarbonyl (Cbz) protecting group in pyrrolidine-acetic acid derivatives?

  • The benzyloxycarbonyl (Cbz) group is commonly introduced via reaction with benzyl chloroformate under basic conditions (e.g., aqueous NaOH or Et3_3N) to protect secondary amines. For example, analogous compounds like Evocalcet use Cbz protection to stabilize the pyrrolidine ring during synthesis . Post-synthesis, deprotection is typically achieved via hydrogenolysis (H2_2/Pd-C) or acidic conditions (e.g., HCl in acetic acid) .

Q. How can the purity and structural integrity of the compound be validated after synthesis?

  • Analytical methods :

  • NMR : Confirm regiochemistry of the pyrrolidine ring and Cbz-isopropyl substitution.
  • HPLC : Assess purity (>95% recommended for biological assays) using reverse-phase C18 columns with UV detection .
  • Mass spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]+^+ or [M+Na]+^+ peaks) .

Q. What are the solubility properties of this compound in common laboratory solvents?

  • Polar aprotic solvents (DMF, DMSO) are optimal for dissolution due to the acetic acid and Cbz groups. Limited solubility in water or ethanol is expected, as seen in structurally related compounds like Evocalcet . Pre-solubilization in DMSO followed by dilution in aqueous buffers is recommended for biological assays .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of the pyrrolidine ring?

  • Chiral resolution : Use chiral auxiliaries (e.g., L-proline derivatives) or enantioselective catalysis (e.g., Ru-BINAP complexes) to control the stereochemistry of the pyrrolidine moiety. For example, Evocalcet’s (S)-3-aminopyrrolidine intermediate is synthesized via asymmetric hydrogenation .
  • Analytical validation : Chiral HPLC or X-ray crystallography confirms enantiopurity .

Q. What experimental designs are suitable for evaluating the compound’s bioactivity, such as enzyme inhibition or cytotoxicity?

  • In vitro assays :

  • Kinase inhibition : Use fluorescence-based ATPase assays (e.g., ADP-Glo™) with recombinant kinases.
  • Cytotoxicity : Test against cancer cell lines (HeLa, MCF-7) via MTT assays, with IC50_{50} calculations using non-linear regression models .
    • Positive controls : Compare with structurally similar compounds like (E)-3-(2,5-dioxopyrrolidin-1-yl)acrylic acid, which showed moderate activity (IC50_{50} ~14–38 μM) .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

  • Dynamic effects : Rotameric equilibria in the pyrrolidine ring or Cbz group may cause unexpected splitting. Variable-temperature NMR (e.g., 25°C to 60°C) can coalesce peaks .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict stable conformers and coupling constants .

Q. What strategies optimize the stability of this compound under long-term storage?

  • Storage conditions : Lyophilize and store at −20°C under inert gas (N2_2) to prevent hydrolysis of the Cbz group. Stability studies (e.g., accelerated degradation at 40°C/75% RH for 4 weeks) confirm shelf life .

Methodological Considerations

Q. How to troubleshoot low yields during the coupling of the acetic acid moiety to the pyrrolidine ring?

  • Activation methods : Use carbodiimides (EDC/HOBt) or uronium salts (HATU) for efficient amide bond formation.
  • Side reactions : Quench unreacted reagents with scavenger resins (e.g., polymer-bound isocyanate) .

Q. What computational tools predict the compound’s physicochemical properties (e.g., logP, pKa)?

  • Software :

  • ChemAxon : Calculate logP (~1.0–2.5 predicted for similar compounds) and pKa (carboxylic acid ~2.5–3.5) .
  • Schrödinger QikProp : Estimate bioavailability and membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.